N-(2,4-difluorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 5-methyl group, a 3-phenyl-1,2,4-oxadiazole moiety at position 6, and an N-(2,4-difluorophenyl)acetamide side chain at position 2. The thienopyrimidine scaffold is a pharmacophoric motif known for its planar aromatic structure, facilitating π-π interactions in biological targets . The oxadiazole ring enhances metabolic stability and binding potency in enzyme inhibition, as demonstrated in FLAP inhibitors . The 2,4-difluorophenyl group improves lipophilicity and membrane permeability, while fluorine atoms contribute to metabolic resistance .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N5O3S/c1-12-18-22(34-19(12)21-28-20(29-33-21)13-5-3-2-4-6-13)26-11-30(23(18)32)10-17(31)27-16-8-7-14(24)9-15(16)25/h2-9,11H,10H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLAIVOEOTMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of heterocyclic structures that may contribute to its bioactivity.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thieno[2,3-d]pyrimidine moieties exhibit a range of biological activities. This particular compound has been explored for its potential antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole possess significant antimicrobial properties. For instance, 1,2,4-oxadiazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. The presence of the oxadiazole ring in this compound suggests similar potential. It has been noted that modifications to the structure can enhance lipophilicity and permeability through bacterial membranes, which may increase efficacy against Gram-negative bacteria .
Anticancer Properties
The thieno[2,3-d]pyrimidine scaffold is known for its anticancer properties. Compounds with this structure have shown cytotoxic effects against several cancer cell lines. In vitro studies indicate that compounds with similar scaffolds exhibit IC50 values in the micromolar range against various tumor cells . The specific activities of this compound are yet to be fully elucidated but are promising based on related compounds.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole and thieno[2,3-d]pyrimidine moieties are critical for binding to these targets. This interaction may lead to modulation of biological pathways associated with cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1 | Antimicrobial and anticancer | Contains oxadiazole and thieno[2,3-d]pyrimidine |
| 2 | Anticancer | Exhibits cytotoxicity across various cancer lines |
| 3 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Studies and Research Findings
Recent literature highlights several case studies demonstrating the biological activity of related compounds:
- Anticancer Activity : A study reported that analogs of thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against human cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 10 to 20 µM .
- Antimicrobial Efficacy : Another study focused on oxadiazole derivatives showing broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL against various bacterial strains .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines and has shown significant growth inhibition. For example:
- Targeting Specific Pathways : The compound's structure suggests potential interactions with enzymes and receptors involved in cancer progression. It may act as an inhibitor of specific kinases or transcription factors that are crucial for tumor growth .
The compound's biological activity extends beyond anticancer effects. It is being investigated for:
- Antimicrobial Properties : Preliminary studies suggest that N-(2,4-difluorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide may possess antimicrobial activity against various bacterial strains . This opens avenues for the development of new antibiotics.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways in cells. This aspect is under investigation to determine its potential as a therapeutic agent for inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of the compound on several cell lines. The results showed that it significantly inhibited cell proliferation and induced apoptosis in cancerous cells through the activation of caspase pathways .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound interacts with specific molecular targets involved in cell cycle regulation. It was found to downregulate cyclin D1 and upregulate p21 expression levels in treated cells . This suggests a potential role in cell cycle arrest.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits growth of various cancer cell lines | PGIs > 80% against SNB-19 and OVCAR-8 |
| Antimicrobial Effects | Potential activity against bacterial strains | Preliminary evidence suggests effectiveness |
| Anti-inflammatory | Modulation of inflammatory pathways | Under investigation for therapeutic applications |
| Mechanistic Insights | Interacts with molecular targets involved in cell cycle regulation | Downregulates cyclin D1; upregulates p21 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
This may enhance binding to kinases or FLAP .
Oxadiazole vs. Thioether/Triazole :
- The 3-phenyl-1,2,4-oxadiazole moiety improves metabolic stability and binding affinity compared to thioether (CAS 577962-34-6) or triazole (CAS 618415-13-7) analogues . Oxadiazoles are less prone to oxidative metabolism than thioethers .
Fluorophenyl Substitution: The 2,4-difluorophenyl group balances lipophilicity (logP) and solubility better than 3,4-difluorophenyl (CAS 618427-59-1) or non-fluorinated analogues. Fluorine atoms reduce CYP450-mediated metabolism .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Gaps
- FLAP Inhibition Potential: The oxadiazole-thienopyrimidine scaffold aligns with FLAP inhibitors like BI 665915, suggesting possible anti-inflammatory applications .
- Kinase Inhibition: Thienopyrimidines are established kinase inhibitors (e.g., EGFR, VEGFR), but the oxadiazole substitution’s impact remains unexplored .
- Synthetic Feasibility : The synthesis likely parallels methods for CAS 577962-34-6 (thioether formation) and BI 665915 (oxadiazole cyclization) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
- Methodology :
- Stepwise assembly : Start with the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by regioselective introduction of the 3-phenyl-1,2,4-oxadiazole moiety via coupling reactions (e.g., HATU-mediated amidation). The acetamide side chain can be appended using nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) .
- Purity optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via ¹H/¹³C NMR and HRMS .
- Key challenges : Avoid dimerization during oxadiazole formation; monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
Q. What analytical techniques are critical for structural characterization and quality control?
- Essential tools :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.5 ppm, thieno-pyrimidine carbonyl at δ 165–170 ppm) .
- Mass spectrometry : HRMS (ESI⁺) for molecular ion validation (expected [M+H]⁺ ≈ 520–530 Da).
- XRD : Single-crystal X-ray diffraction to resolve stereoelectronic effects in the oxadiazole-thienopyrimidine scaffold .
Q. What is the hypothesized mechanism of action, and how can it be validated experimentally?
- Proposed mechanism : The oxadiazole and thienopyrimidine motifs suggest kinase inhibition (e.g., JAK2 or EGFR targets). The difluorophenyl group enhances lipophilicity for membrane penetration .
- Validation strategies :
- Enzyme assays : Measure IC₅₀ against recombinant kinases using fluorescence polarization.
- Cellular studies : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) with Western blotting for phosphorylated signaling proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Approach :
- Core modifications : Replace the 5-methyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilic reactivity.
- Oxadiazole variations : Test 3-(4-fluorophenyl)-1,2,4-oxadiazole analogs to evaluate steric and electronic effects .
- Acetamide substitution : Introduce heterocyclic rings (e.g., piperazine) to modulate solubility and binding kinetics .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate IC₅₀ with computed binding energies .
Q. What strategies address poor aqueous solubility in preclinical testing?
- Formulation options :
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based micelles to enhance bioavailability .
- Prodrug design : Convert the acetamide to a phosphate ester for pH-dependent release in vivo .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution :
- Standardize protocols : Use uniform ATP levels (e.g., 10 μM) and cell passage numbers.
- Orthogonal assays : Validate findings with thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
Q. What computational tools predict metabolic stability and toxicity?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and hERG inhibition risks.
- Metabolite ID : Employ GLORYx for phase I/II metabolite prediction, focusing on oxadiazole hydrolysis and acetamide glucuronidation .
- Experimental follow-up : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF .
Q. How can in vivo efficacy be evaluated while minimizing off-target effects?
- Model selection :
- Xenograft models : Use immunodeficient mice with patient-derived xenografts (PDX) for translational relevance.
- Dosing regimen : Optimize via PK/PD modeling (e.g., NONMEM) to maintain plasma concentrations above IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
